Olaparib-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

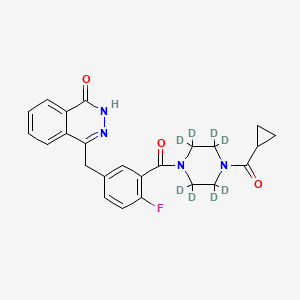

Structure

3D Structure

Properties

Molecular Formula |

C24H23FN4O3 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

4-[[3-[4-(cyclopropanecarbonyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i9D2,10D2,11D2,12D2 |

InChI Key |

FDLYAMZZIXQODN-PMCMNDOISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(=O)C2CC2)([2H])[2H])([2H])[2H])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H] |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Olaparib-d8

This technical guide provides a comprehensive overview of the synthesis and purification of Olaparib-d8, a deuterated internal standard essential for the accurate quantification of the PARP inhibitor Olaparib in biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancers with BRCA1/2 mutations. This compound, the deuterated analog of Olaparib, serves as a critical internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, to ensure precise and accurate pharmacokinetic and metabolic profiling of the drug. The deuterium labeling on the piperazine moiety provides a distinct mass difference for mass spectrometric detection without significantly altering the physicochemical properties.

This guide outlines a probable synthetic route to this compound, based on established synthetic pathways for Olaparib and the availability of deuterated starting materials. Additionally, a detailed purification protocol is provided to ensure the high purity required for its use as an analytical standard.

Synthesis of this compound

The synthesis of this compound mirrors the established synthetic routes for Olaparib, with the key difference being the incorporation of a deuterated piperazine moiety. The most plausible and efficient approach involves the use of commercially available Piperazine-d8 dihydrochloride as a starting material. The overall synthetic strategy is a convergent synthesis, involving the preparation of two key intermediates that are subsequently coupled in the final step.

Proposed Synthetic Pathway

The synthesis can be logically divided into the preparation of an activated carboxylic acid intermediate and the deuterated piperazine component, followed by their condensation.

The Role of Olaparib-d8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the PARP inhibitor Olaparib, achieving high accuracy and precision is paramount for reliable pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, specifically Olaparib-d8, is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide elucidates the mechanism of action of this compound as an internal standard, provides detailed experimental protocols, and presents key validation data.

Core Principle: The Mechanism of Action of a Deuterated Internal Standard

This compound is a deuterated analog of Olaparib, meaning that eight hydrogen atoms in the Olaparib molecule have been replaced with their heavier isotope, deuterium.[1] This subtle modification is the key to its function as an ideal internal standard. The underlying principle is that this compound is chemically and physically almost identical to Olaparib. Consequently, it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.

However, due to the mass difference between hydrogen and deuterium, this compound has a higher molecular weight than Olaparib. This mass difference allows the mass spectrometer to distinguish between the analyte (Olaparib) and the internal standard (this compound).[1][2] By adding a known concentration of this compound to each sample at the beginning of the analytical process, any variability or loss of the analyte during extraction, handling, or analysis will be mirrored by a proportional variability or loss of the internal standard.

The quantification is based on the ratio of the analytical signal of Olaparib to that of this compound. This ratio remains constant even if there are variations in sample volume, extraction efficiency, matrix effects (ion suppression or enhancement), or instrument response.[2] This ratiometric measurement effectively cancels out most sources of analytical error, leading to significantly improved accuracy and precision in the final concentration determination of Olaparib.

Experimental Protocols for Olaparib Quantification using this compound

The following sections detail a typical experimental workflow for the quantification of Olaparib in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.

Sample Preparation: Liquid-Liquid Extraction

A common and effective method for extracting Olaparib and this compound from a biological matrix like plasma is liquid-liquid extraction (LLE).

Protocol:

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound working solution.

-

Vortex the sample to ensure thorough mixing.

-

Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard from the aqueous plasma to the organic phase.

-

Centrifuge the sample at high speed to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.

-

Column Temperature: The column is often heated to a constant temperature to ensure reproducible retention times.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for Olaparib and this compound.[2][3]

-

Detection Method: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Olaparib | 435.4 | 281.1 or 367.7 |

| This compound | 443.2 or 443.4 | 281.1 or 375.7 |

Note: The specific product ions monitored can vary slightly between different validated methods.[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated uHPLC-MS/MS method for the quantification of Olaparib in human plasma using this compound as an internal standard, as reported by Roth et al. (2014).

Table 1: Accuracy and Precision

| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |

| 0.5 (LLOQ) | 0.51 | 102.0 | 8.7 | 10.8 |

| 1.5 | 1.54 | 102.7 | 5.4 | 7.1 |

| 200 | 203.8 | 101.9 | 2.9 | 4.3 |

| 4000 | 4096 | 102.4 | 2.5 | 3.8 |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Table 2: Linearity and Sensitivity

| Parameter | Value |

| Calibration Curve Range | 0.5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Table 3: Matrix Effect and Recovery

| Concentration Level | Matrix Effect (%) | Recovery (%) |

| Low QC (1.5 ng/mL) | 98.7 | 75.4 |

| High QC (4000 ng/mL) | 99.2 | 78.1 |

QC: Quality Control

Visualizations

Caption: Logical flow of internal standard correction in bioanalysis.

Caption: A typical experimental workflow for Olaparib bioanalysis.

References

A Technical Guide to Commercial Olaparib-d8 for Research Applications

For researchers and drug development professionals, sourcing high-purity, reliable deuterated internal standards is a critical step in ensuring the accuracy and reproducibility of bioanalytical assays. Olaparib-d8, the deuterated analog of the PARP inhibitor Olaparib, serves as an essential internal standard for mass spectrometry-based quantification of the parent drug in various biological matrices. This guide provides an in-depth overview of commercial suppliers, experimental considerations, and a logical workflow for selecting the appropriate this compound product for your research needs.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound for research purposes. The choice of supplier often depends on factors such as purity, available quantities, cost, and the availability of comprehensive analytical documentation. The following table summarizes key information for several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Certificate of Analysis (CoA) |

| MedChemExpress | HY-10162S1 | 99.57%[1] | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg[1] | Available on product page[1] |

| Simson Pharma | O490008 | Not explicitly stated, but CoA is provided with every compound.[2] | Custom synthesis[2] | Provided with every compound[2] |

| AstaTech Inc. (via Neta Scientific) | G18169 1MG | 95%[3] | 1 mg[3] | Information not readily available on the product page. |

| Shimadzu Chemistry & Diagnostics | C3684 | ≥98.00% | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg[4] | Available to member account holders.[4] |

| GlpBio | GC69618 | Not explicitly stated, but CoA and SDS are available.[5] | Information not readily available on the product page. | Available on product page[5] |

| Clearsynth | CS-O-49671 | Not explicitly stated, but a CoA is provided.[6] | Information not readily available on the product page. | Provided with product[6] |

Experimental Protocols: Utilizing this compound in Bioanalysis

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Olaparib in biological samples. The following provides a generalized methodology based on published research.[7][8][9]

Sample Preparation (Liquid-Liquid Extraction)[9]

-

To 100 µL of plasma, add 1 mL of ethyl acetate containing the working concentration of this compound.

-

Vortex the mixture thoroughly.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Chromatographic Conditions[8]

-

Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Gemini C18, 2.1 × 150 mm, 3 µm).[8]

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typical.[8]

-

Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 2-10 µL.

Mass Spectrometry Conditions[8][9]

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[8]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimization: Ion source parameters such as capillary voltage, gas flows, and temperature, as well as compound-specific parameters like collision energy, should be optimized to achieve the best signal intensity and specificity.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound involves several key decision points to ensure the procured material meets the specific requirements of the intended research application. The following diagram illustrates a logical workflow for this selection process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Olaparib D8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. netascientific.com [netascientific.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. glpbio.com [glpbio.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Isotopic Purity and Stability of Olaparib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Olaparib-d8 (AZD2281-d8), a deuterated internal standard crucial for the accurate quantification of the PARP inhibitor Olaparib in various biological matrices. This document outlines key quality attributes, experimental methodologies for assessment, and relevant biological pathways.

Isotopic and Chemical Purity

This compound is synthesized to serve as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometric assays. Its efficacy is fundamentally dependent on its high isotopic enrichment and chemical purity.

Data Summary: Purity and Enrichment

| Parameter | Specification | Source |

| Chemical Purity | ≥98% to 99.57% | [1][2] |

| Isotopic Enrichment | Minimum 98% 2H | [2] |

| Molecular Formula | C₂₄H₁₅D₈FN₄O₃ | [3] |

| Molecular Weight | ~442.51 g/mol | [2][3] |

Stability and Storage

The stability of this compound is critical for its use as a reliable internal standard in quantitative bioanalysis. Stability is assessed under various storage conditions and through forced degradation studies, which also help to identify potential degradation products.

Data Summary: Storage and Stability

| Condition | Duration | Stability Profile | Source |

| Solid Form (-20°C) | ≥1 to 4 years | Stable | [2][4][5][6] |

| Stock Solution (-80°C) | Up to 6 months | Stable | [7] |

| Stock Solution (-20°C) | Up to 1 month | Stable | [7] |

| Aqueous Solution | > 1 day | Not Recommended | [5][6] |

| Freeze-Thaw Cycles | At least 3 cycles | Stable | [8] |

| Room Temperature | Up to 15 hours | Stable | [8] |

Forced Degradation Profile

Forced degradation studies on the parent compound, Olaparib, provide insights into the likely stability of this compound under stress conditions. These studies are essential for developing stability-indicating analytical methods.

| Stress Condition | Degradation Observed | Source |

| Acidic Hydrolysis (1 M HCl) | Significant Degradation | [9][10] |

| Basic Hydrolysis (1 M NaOH) | Extensive Degradation | [9][10] |

| Oxidative (15% H₂O₂) | Slight to Moderate Degradation | [9][10] |

| Neutral Hydrolysis | Stable | [10] |

| Dry Heat | Stable | [10] |

| Photolytic | Stable | [10] |

Experimental Protocols

Protocol 1: Quantification and Isotopic Purity by LC-MS/MS

This method is used for the quantitative characterization of Olaparib and its deuterated internal standard, this compound.

1. Preparation of Standard Solutions:

-

Prepare primary stock solutions of Olaparib and this compound by dissolving 1 mg of each compound in 1 mL of methanol.[8]

-

Store stock solutions at -20°C.[8]

-

Prepare working solutions by diluting the stock solutions in an appropriate solvent mixture (e.g., methanol/water).[8]

2. Chromatographic Separation:

-

Column: InertSustain C18 column (250 × 4.6 mm, 5 μm) or equivalent.[10]

-

Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile.[10]

-

Flow Rate: 1 mL/min.[10]

3. Mass Spectrometric Detection:

-

Mode: Multiple Reaction Monitoring (MRM) in positive or negative ion mode.

-

Transitions:

-

Optimization: Optimize collision energy and other source parameters to maximize ion abundance for the specified transitions.[8]

Protocol 2: Forced Degradation Study

This protocol outlines a typical procedure to assess the stability of the drug substance under ICH-prescribed stress conditions.

1. Preparation of Stock Solution:

-

Dissolve Olaparib in a suitable solvent mixture, such as Acetonitrile/Water (50:50, v/v), to ensure complete dissolution.[9]

2. Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C.[9]

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C.[9]

-

Oxidation: Mix the stock solution with 15% (w/w) H₂O₂ and incubate at 60°C.[9]

-

Thermal: Expose the solid drug substance to dry heat.[10]

-

Photolytic: Expose the drug substance to light according to ICH Q1B guidelines.

3. Sample Analysis:

-

At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic conditions).

-

Analyze the samples using a validated stability-indicating HPLC method, such as the one described in Protocol 1, coupled with a photodiode array (PDA) detector and a high-resolution mass spectrometer (e.g., Q-TOF-MS/MS) for the identification and characterization of degradation products.[9][10]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[11]

-

PARP Inhibition: Olaparib competitively binds to the catalytic site of PARP, preventing the recruitment of BER proteins to the site of DNA damage.

-

SSB Accumulation: Inhibition of PARP leads to the accumulation of unrepaired SSBs.[11]

-

DSB Formation: During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[11]

-

Synthetic Lethality: In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), DSBs cannot be repaired, leading to genomic instability and cell death.[11][12] This concept is known as synthetic lethality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. clearsynth.com [clearsynth.com]

- 4. medkoo.com [medkoo.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]

Olaparib-d8 certificate of analysis and specifications

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Olaparib-d8, the deuterated analogue of the potent PARP inhibitor Olaparib. This guide details its chemical and physical properties, analytical methodologies for its quantification, and its mechanism of action within relevant biological pathways.

Certificate of Analysis and Specifications

This compound is a stable isotope-labeled version of Olaparib, widely used as an internal standard in pharmacokinetic and metabolic studies. While specific batch certificates of analysis are proprietary to the supplier, the following tables summarize the general specifications available for this compound.

Table 1: General Specifications of this compound

| Parameter | Specification | Source(s) |

| Synonyms | AZD2281-d8, KU0059436-d8 | [1][2] |

| Molecular Formula | C₂₄H₁₅D₈FN₄O₃ | [1][2][3] |

| Molecular Weight | 442.51 g/mol | [1][2][3][4] |

| CAS Number | 2143107-52-0 | [3] |

| Appearance | Solid, White to off-white | [1] |

| Purity | ≥ 98.00% | [4] |

| Isotopic Enrichment | ≥ 98% ²H | [4] |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 50 mg/mL (112.99 mM) | Ultrasonic and warming to 60°C may be required. Hygroscopic. | [1] |

| DMF | 50 mg/mL (112.99 mM) | Ultrasonic may be required. | [1] |

| Ethanol | 3.12 mg/mL (7.05 mM) | Ultrasonic and warming to 60°C may be required. | [1] |

| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | Refer to supplier documentation for specific recommendations. | [5] |

| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | Avoid repeated freeze-thaw cycles. | [1][5] |

Experimental Protocols

Accurate quantification of this compound is critical for its use as an internal standard. The following section details a common analytical method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), used for its determination in various biological matrices.

Protocol 1: LC-MS/MS for Quantification of Olaparib and this compound in Biological Samples

This method is adapted from a published study on the quantification of Olaparib in nanodelivery systems and cell compartments.[6]

1. Sample Preparation:

-

Protein Precipitation: For plasma, urine, and cell lysate samples, a simple protein precipitation step is employed. Add acetonitrile (ACN) at a ratio of 4:1 (v/v) to the sample. For instance, add 800 µL of cooled ACN to 200 µL of plasma.

-

Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

-

Column: Phenomenex Gemini C18 column (2.1 × 150 mm, 3 µm) with a C18 precolumn.[6]

-

Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient:

-

0-0.5 min: 95% A

-

0.5-4 min: Gradient to 100% B

-

4-5.5 min: Hold at 100% B

-

5.5-9 min: Re-equilibrate at 95% A

-

-

Flow Rate: 0.4 mL/min.[6]

-

Injection Volume: 20 µL.[6]

3. Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Gas and Source Parameters: Nitrogen is used as the desolvation gas at 40 psi, with a capillary temperature of 550 °C.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action: PARP Inhibition

Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values of 5 nM and 1 nM, respectively.[1][2][7] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8] In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the homologous recombination repair (HRR) of double-strand DNA breaks (DSBs), the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to DSBs during DNA replication. The inability to repair these DSBs via the defective HRR pathway results in genomic instability and ultimately cell death, a concept known as synthetic lethality.

Caption: Olaparib's mechanism of action via PARP inhibition.

Experimental Workflow: Quantification of this compound

The following diagram illustrates a typical workflow for the quantification of this compound in a research setting, from sample collection to data analysis.

Caption: A typical experimental workflow for this compound quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. clearsynth.com [clearsynth.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. abmole.com [abmole.com]

- 6. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THP Life Science Webshop - this compound [lifescience.thp.at]

- 8. selleckchem.com [selleckchem.com]

Technical Guide: Solubility Profile of Olaparib-d8 in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of Olaparib-d8, a deuterated form of the potent PARP inhibitor Olaparib, in various organic solvents. This guide includes quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of Olaparib's core mechanism of action.

Quantitative Solubility Data

This compound, the deuterium-labeled version of Olaparib, is utilized in research primarily as a tracer for quantification in drug development and metabolic studies.[1] Its solubility is critical for preparing stock solutions and conducting in vitro and in vivo experiments. The following tables summarize the available solubility data for both this compound and its non-labeled counterpart, Olaparib, in common organic solvents.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions & Notes |

| DMSO | 50 | 112.99 | Requires ultrasonic and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended.[1] |

| DMF | 50 | 112.99 | Requires ultrasonic treatment.[1] |

| Ethanol | 3.12 | 7.05 | Requires ultrasonic and warming to 60°C.[1] |

Table 2: Solubility of Olaparib (Non-labeled)

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions & Notes |

| DMSO | ~10 - 125 | ~23 - 287.71 | Solubility values vary across sources. Some report ~10 mg/mL, while others indicate up to 33 mg/mL or 125 mg/mL with warming.[2] |

| DMF | ~3 | ~6.9 | - |

| Ethanol | ~1.7 | ~3.9 | Requires slight warming.[3] Insoluble at room temperature according to another source.[2] |

| Acetonitrile | Data indicates positive solubility correlation with temperature (280.35–319.35 K).[4] | - | Quantitative values not specified in the provided context. |

| Isopropyl Alcohol | Data indicates positive solubility correlation with temperature (280.35–319.35 K).[4] | - | Quantitative values not specified in the provided context. |

| Methanol | Miscible organic solvent suitable for preparation of certain crystalline forms.[5] | - | Specific solubility value not provided. |

| Water | Very poorly soluble / Insoluble.[3][2] | - | Estimated maximum solubility of 10-20 µM.[3] |

Note: The molecular weight of Olaparib is 434.5 g/mol , while this compound is approximately 442.5 g/mol . Molar concentrations are calculated based on these respective weights.

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure based on guidelines recommended by the World Health Organization (WHO).[7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or mechanical agitator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS/MS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed.

-

Sampling: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), cease agitation and allow the undissolved solid to sediment.[7]

-

Sample Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a syringe filter to remove all solid particles.

-

Dilution: Accurately dilute the filtered sample with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Equilibrium Confirmation: The solubility is determined to be at equilibrium when sequential measurements show no significant change in concentration (e.g., <10% deviation).[7] The plateau of the concentration-time curve indicates the equilibrium solubility.

Below is a workflow diagram illustrating this experimental process.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][8] These enzymes are crucial for repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[8][9]

In normal, healthy cells, if SSBs are not repaired and accumulate, they can become highly toxic DNA double-strand breaks (DSBs) during cell division.[9][10] These DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[10][11]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is defective. These cells become heavily reliant on PARP-mediated SSB repair for survival. When Olaparib inhibits PARP in these BRCA-deficient cells, SSBs cannot be repaired, leading to the accumulation of DSBs.[10] Without a functional HR pathway to fix these DSBs, the cell undergoes genomic instability and apoptosis (programmed cell death).[8] This phenomenon, where a defect in two pathways simultaneously leads to cell death while a defect in either one alone does not, is known as synthetic lethality .[10]

The following diagram illustrates this dual-pathway mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. CZ2016391A3 - A pharmaceutical formula of olaparib - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. go.drugbank.com [go.drugbank.com]

- 9. targetedonc.com [targetedonc.com]

- 10. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 11. urology-textbook.com [urology-textbook.com]

An In-depth Technical Guide to the Storage and Handling of Olaparib-d8 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive details on the appropriate storage, handling, and stability of Olaparib-d8 powder, a deuterated form of the potent PARP inhibitor, Olaparib. Adherence to these guidelines is crucial for maintaining the integrity, purity, and stability of the compound, ensuring reliable and reproducible results in research and development settings.

Storage Conditions

Proper storage is paramount to prevent degradation of this compound. The following table summarizes the recommended storage conditions for the powder form and when in solvent.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Shelf Life | Additional Notes |

| Powder | -20°C | 3 years[1] | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1] |

| 4°C | 2 years[1] | For shorter-term storage. | |

| In Solvent | -80°C | 6 months[2] | Use within 6 months.[2] |

| -20°C | 1 month[2] | Use within 1 month.[2] |

Handling and Safety Precautions

Olaparib is classified as a hazardous substance, and its deuterated form should be handled with the same level of caution.

2.1. General Handling

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

-

Use personal protective equipment as required.[3]

-

Ensure adequate ventilation, especially in confined areas, and use only under a chemical fume hood.[3]

-

Do not breathe dust, vapor, mist, or gas.[3]

-

Avoid contact with skin and eyes.[1]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

2.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH-approved respirator or equivalent if ventilation is inadequate.

2.3. First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[3]

-

If on Skin: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]

-

If in Eyes: Remove contact lenses if present and easy to do. Continue rinsing. Flush eyes immediately with large amounts of water.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

Solubility

The solubility of this compound is a critical factor for in vitro and in vivo studies.

Table 2: Solubility of this compound

| Solvent | Concentration | Notes |

| DMSO | 33 mg/mL | Soluble.[4] |

| Ethanol | 1.7 mg/mL | Soluble with slight warming.[4] |

| Water | Very poorly soluble | Maximum solubility is estimated to be about 10-20 µM.[4] |

| PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |

Note: The addition of buffers, serum, or other additives may increase or decrease aqueous solubility.[4]

Stability and Degradation

Forced degradation studies on the non-deuterated form, Olaparib, indicate its stability under various stress conditions. These findings are instructive for handling this compound.

-

Stable Conditions: Olaparib is stable in neutral hydrolytic, dry heat, and photolytic stress conditions.[5]

-

Degradation Conditions: The compound degrades in acidic and basic hydrolytic conditions, as well as under oxidative stress, leading to the formation of several degradation products.[5]

Experimental Protocols

5.1. Stability Indicating Assay Method

A validated stability-indicating assay method has been developed for Olaparib and its degradation products, which can be adapted for this compound.[5]

-

Objective: To separate the active pharmaceutical ingredient (API) from its degradation products.

-

Chromatography: High-Performance Liquid Chromatography (HPLC).

-

Column: InertSustain C18 (250 × 4.6 mm, 5 μm).[5]

-

Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile.[5]

-

Flow Rate: 1 mL/min.[5]

-

Detection and Characterization: Liquid chromatography-electrospray ionization-quadrupole-time of flight tandem mass spectrometry (LC-ESI-Q-TOF-MS/MS) is used for the characterization of degradation products.[5]

5.2. In Vitro Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound, a standard MTT assay can be employed.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 5 days).[6]

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[6]

-

Visualizations

6.1. Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[2][7] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[8] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[8][9] When PARP is inhibited by Olaparib, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication.[8][9] The inability of BRCA-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[8]

Caption: Mechanism of Olaparib-induced synthetic lethality in BRCA-deficient cells.

6.2. Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of this compound.

Caption: Workflow for a forced degradation study of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 9. targetedonc.com [targetedonc.com]

Methodological & Application

Application Note: Quantitative Analysis of Olaparib in Human Plasma using Olaparib-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olaparib (Lynparza®) is a potent, orally administered poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] It is primarily used for the maintenance treatment of recurrent ovarian and breast cancer, particularly in patients with BRCA1/2 mutations.[3] Given the variability in pharmacokinetic (PK) exposure among patients, therapeutic drug monitoring (TDM) and PK studies are crucial for optimizing dosing and ensuring clinical efficacy and safety.[3][4] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Olaparib due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (IS), such as Olaparib-d8 ([²H₈]-olaparib), is essential to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[3][5] This document provides a detailed protocol for the quantification of Olaparib in human plasma using this compound as an internal standard.

Mechanism of Action: PARP Inhibition

Olaparib functions by inhibiting PARP enzymes, which play a critical role in DNA single-strand break (SSB) repair through the Base Excision Repair (BER) pathway.[6] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[6] The inability of HR-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[7]

Experimental Protocol

Materials and Reagents

-

Olaparib reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Ammonium Acetate

-

Human plasma (K2-EDTA)

-

Ethyl acetate

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Olaparib and this compound in methanol to prepare 1 mg/mL stock solutions.

-

Working Solutions:

-

Olaparib: Prepare serial dilutions from the stock solution with 50:50 acetonitrile/water to create calibration curve (CC) and quality control (QC) working solutions.

-

This compound (IS): Dilute the IS stock solution with acetonitrile to a final concentration of 10 ng/mL.[5]

-

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for robust plasma analysis.[5]

-

Thaw plasma samples, CC, and QC samples on ice.

-

Pipette 100 µL of each plasma sample into a microcentrifuge tube.

-

Add 1 mL of ethyl acetate containing the internal standard (10 ng/mL this compound).[5]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,200 rpm for 10 minutes to separate the layers.[5]

-

Transfer the upper organic supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 water/acetonitrile.[5]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on established methods for Olaparib quantification.[5][8]

| Parameter | Condition |

| LC System | UPLC/uHPLC System (e.g., Waters Acquity) |

| Column | Waters UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 - 1.0 mL/min |

| Gradient | Start at 20% B, linear increase to 80-100% B over 2-3 minutes, hold, then return to initial conditions for re-equilibration.[5] |

| Column Temperature | 25-40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Micro, Sciex) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Olaparib: m/z 435.4 → 281.1[5] or 435.2 → 367.0[4][8] This compound: m/z 443.2 → 281.1[5] or 443.4 → 375.7[9] |

| Collision Energy (CE) | Optimized for specific transitions (e.g., 28-45 V)[1][9] |

| Source Temperature | ~380-550°C[1][10] |

Method Validation Summary

The bioanalytical method should be validated according to FDA or EMA guidelines.[5] The tables below summarize typical performance characteristics from published methods.

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value |

| Linearity Range (ng/mL) | 0.5 - 50,000[5] or 10 - 5000[11] |

| Correlation Coefficient (r²) | > 0.999[11] |

| Lower Limit of Quant. (LLOQ) | 0.5 - 1.0 ng/mL[5][8] |

Table 2: Accuracy and Precision

Accuracy is reported as the deviation from the nominal concentration, while precision is measured by the coefficient of variation (CV).

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Deviation) |

| LLOQ | 1.0 | < 7.6% | < 9.3% | ± 7.6% |

| Low (LQC) | 4.0 | < 7.5% | < 5.7% | ± 6.4% |

| Medium (MQC) | 500 | < 3.5% | < 4.2% | ± 3.8% |

| High (HQC) | 800 - 4000 | < 4.1% | < 5.1% | ± 5.2% |

| (Data compiled from representative values in cited literature[5][8][11]) |

Table 3: Recovery and Matrix Effect

| Parameter | Olaparib | This compound (IS) |

| Extraction Recovery | > 91%[11] | Not typically reported |

| Matrix Effect | No significant matrix effects observed when using a stable-isotope labeled internal standard.[5][8] |

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and robust approach for the quantitative analysis of Olaparib in human plasma.[5] The simple liquid-liquid extraction protocol offers high recovery and clean extracts, suitable for high-throughput analysis in clinical and research settings.[2][5] Adherence to the detailed protocol and proper method validation will ensure reliable data for pharmacokinetic studies and therapeutic drug monitoring, ultimately contributing to the optimized clinical use of Olaparib.[3]

References

- 1. ashdin.com [ashdin.com]

- 2. ashdin.com [ashdin.com]

- 3. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of PARP1‐dependent end‐joining contributes to Olaparib‐mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS [mdpi.com]

- 10. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Olaparib in Human Plasma using a Validated LC-MS/MS Method with Olaparib-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Olaparib in human plasma. Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in the treatment of cancers with BRCA1/2 mutations.[1][2] This method utilizes a stable isotope-labeled internal standard, Olaparib-d8, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, offering a wide linear range and excellent recovery. The method has been validated following FDA guidelines.[1]

Introduction

Olaparib is an orally administered PARP inhibitor that has shown significant efficacy in the treatment of various cancers, particularly those associated with BRCA1 and BRCA2 gene mutations.[1][2] Accurate and reliable quantification of Olaparib in plasma is essential for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes. This application note provides a detailed protocol for the quantitative analysis of Olaparib in human plasma using LC-MS/MS with this compound as the internal standard. The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.

Principle of the Method

This method involves the extraction of Olaparib and its internal standard, this compound, from human plasma via protein precipitation or liquid-liquid extraction. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ion mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of Olaparib to this compound against a calibration curve prepared in a biological matrix.

Materials and Reagents

-

Olaparib reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ethyl acetate (for liquid-liquid extraction)

-

Water (deionized, 18 MΩ·cm)

-

Control human plasma (K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Olaparib in 1 mL of methanol.[3]

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[3]

-

Working Solutions: Prepare serial dilutions of the Olaparib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution (200 ng/mL).[4]

-

Add 200 µL of a precipitant solution (acetonitrile:methanol, 70:30 v/v).[4]

-

Vortex the mixture for 10 minutes.[4]

-

Centrifuge at 13,000 rpm for 15 minutes at 20°C.[4]

-

Transfer 50 µL of the supernatant to an autosampler vial.[4]

-

Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[4]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, add 1 mL of ethyl acetate containing 10 ng/mL of this compound.[5]

-

Vortex the mixture briefly.

-

Centrifuge for 10 minutes at 13,200 rpm.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of a 50:50 (v/v) water/acetonitrile solution.[5]

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | Phenomenex Gemini C18 (2.1 x 150 mm, 3 µm) or Waters UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)[3][5] |

| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.4 mL/min[3] |

| Injection Volume | 20 µL[3] |

| Gradient | A typical gradient starts at 95% A, ramps to 100% B over 4 minutes, holds for 1.5 minutes, and then re-equilibrates.[3] |

| Column Temperature | 35°C |

| Autosampler Temperature | 4°C[5] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |

| MRM Transitions | Olaparib: m/z 435.4 → 281.1 or 435.4 → 367.7[3][5] |

| This compound: m/z 443.2 → 281.1 or 443.4 → 375.7[3][5] | |

| Collision Energy | Optimized for each transition (e.g., 28 V for Olaparib, 45 V for this compound)[3] |

| Capillary Temperature | 550°C[3] |

| Desolvation Gas | Nitrogen at 40 psi[3] |

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 5000 ng/mL in human plasma.[1][5] The correlation coefficient (r²) was consistently ≥ 0.99.[1][6]

Table 3: Summary of Validation Parameters from Various Studies

| Parameter | Range/Value |

| Linearity Range | 0.5 - 5000 ng/mL[5], 10 - 5000 ng/mL[1], 0.5 - 100 ng/mL[3], 140 - 7000 ng/mL[7], 25 - 5000 ng/mL[6] |

| Correlation Coefficient (r²) | ≥ 0.99[1][6] |

| LLOQ | 0.5 ng/mL[5] |

| Intra-assay Precision | ≤ 9.3% at LLOQ, ≤ 5.7% at other concentrations[1] |

| Inter-assay Precision | ≤ 9.3% at LLOQ, ≤ 5.7% at other concentrations[1] |

| Intra-assay Accuracy | Within ±7.6% of nominal values[1] |

| Inter-assay Accuracy | Within ±7.6% of nominal values[1] |

| Recovery | 98% (optimized with 100% acetonitrile)[8] |

| Stability | Stable at room temperature for 24 hours in whole blood, at 4°C for 24 hours post-extraction, at -80°C in plasma for at least 19 months, and through three freeze-thaw cycles.[5] |

Visualizations

Olaparib's Mechanism of Action: PARP Inhibition

References

- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and validation of a sensitive LC-MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring [mdpi.com]

- 8. researchgate.net [researchgate.net]

Development of a Bioanalytical Method for Olaparib using Olaparib-d8 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Olaparib in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Olaparib-d8, a deuterated stable isotope of Olaparib, is utilized as the internal standard (IS) to ensure accuracy and precision.

Introduction

Olaparib is a potent, orally administered poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] It is primarily indicated for the treatment of various cancers with deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2] The mechanism of action involves inhibiting PARP enzymes (PARP1 and PARP2), which play a crucial role in the repair of single-strand DNA breaks.[2][3][4] Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which during DNA replication, are converted into double-strand breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][4][5]

Accurate quantification of Olaparib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability.[6][7]

Signaling Pathway of Olaparib

The following diagram illustrates the mechanism of action of Olaparib, highlighting its role in inducing synthetic lethality in BRCA-mutated cancer cells.

Experimental Protocols

This section details the materials and procedures for the quantification of Olaparib in human plasma.

Materials and Reagents

-

Olaparib reference standard

-

This compound internal standard[3]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ethyl acetate[10]

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required.

Preparation of Stock and Working Solutions

-

Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Olaparib stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to the desired concentration (e.g., 100 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow diagram illustrates the LLE sample preparation procedure.

Protocol:

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of ethyl acetate.[10]

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.[8]

-

Vortex to dissolve and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for Olaparib analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC Column | C18 column (e.g., 4.6 x 50 mm, 5 µm or 2.1 x 50 mm, 1.7 µm)[6][8][10] |

| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Formate[9] |

| Mobile Phase B | Acetonitrile[8][9] |

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.[9] |

| Flow Rate | 0.4 - 1.0 mL/min[9][11] |

| Injection Volume | 5 - 20 µL[8][9][12] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][8] |

| MRM Transitions | Olaparib: m/z 435.2 -> 366.0 or 435.4 -> 281.1[7][8][10] this compound: m/z 443.2 -> 281.1 or 443.4 -> 375.7[7][10][13] |

| Collision Energy | To be optimized for the specific instrument.[8] |

| Source Temperature | 382°C - 550°C[8][9] |

Method Validation

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.999[6] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% | 0.5 - 10 ng/mL[9][10] |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Within ±7.6%[6] |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV ≤ 9.3% at LLOQ, ≤ 5.7% at other levels[6] |

| Recovery | Consistent, precise, and reproducible | 87% - 98.34%[8][10] |

| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement | Minimal with the use of a deuterated internal standard |

| Stability | Analyte stable under various conditions (freeze-thaw, short-term, long-term, post-preparative) | Stable for at least 24h at room temp, 19 months at -80°C, and through 3 freeze-thaw cycles[10] |

Data Presentation

The following tables present a summary of quantitative data from published bioanalytical methods for Olaparib.

Table 1: LC-MS/MS Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Reference | [8] | [6] | [10] |

| Internal Standard | Telmisartan | This compound | This compound |

| Extraction | LLE | LLE | LLE |

| Linearity Range | 3 - 600 ng/mL | 10 - 5000 ng/mL | 0.5 - 50,000 ng/mL |

| MRM (Olaparib) | 435.2 -> 366.0 | Not specified | 435.4 -> 281.1 |

| MRM (IS) | 515.2 -> 276.16 | Not specified | 443.2 -> 281.1 |

Table 2: Method Validation Summary

| Parameter | Method 1 | Method 2 | Method 3 |

| Reference | [8] | [6] | [10] |

| Accuracy (% Nominal) | 95 - 98.4% | Within ±7.6% | <9% deviation |

| Precision (% CV) | ≤ 2% | ≤ 9.3% | < 11% |

| Recovery (%) | 96.15 - 98.34% | Not specified | 87% |

Conclusion

The described LC-MS/MS method utilizing liquid-liquid extraction and this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Olaparib in human plasma. This method is suitable for supporting pharmacokinetic and therapeutic drug monitoring studies of Olaparib, contributing to its safe and effective clinical use. The provided protocols and validation data serve as a strong foundation for researchers to implement and adapt this bioanalytical method in their own laboratories.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. olaparib - My Cancer Genome [mycancergenome.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetedonc.com [targetedonc.com]

- 5. Inhibition of PARP1‐dependent end‐joining contributes to Olaparib‐mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashdin.com [ashdin.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. turkjps.org [turkjps.org]

- 12. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Olaparib Analysis using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Olaparib from plasma samples for quantitative analysis, utilizing a deuterated internal standard. The methods described—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are commonly employed in bioanalytical workflows coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Accurate quantification of Olaparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as a deuterated Olaparib (e.g., [2H8]-Olaparib), is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1] This document outlines three robust sample preparation techniques.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different sample preparation methods, providing a basis for method selection and comparison.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

| Parameter | Value | Reference |

| Recovery | >91% | [2][3] |

| Linearity Range | 0.5 - 50,000 ng/mL | [1] |

| Accuracy (Deviation) | <9% | [1][2] |

| Precision (CV) | <11% | [1][2] |

| LLOQ | 0.5 ng/mL | [1] |

Table 2: Protein Precipitation (PPT) Performance Data

| Parameter | Value | Reference |

| Linearity Range | 140 - 7000 ng/mL | [4] |

| Accuracy | Within ±15% of nominal | [4] |

| Precision (CV) | <15% | [4] |

| LLOQ | 1.0 ng/mL | [5] |

Table 3: Solid-Phase Extraction (SPE) Performance Data

| Parameter | Value | Reference |

| Linearity | r > 0.997 | [6] |

| Precision (CV) | <6% | [6] |

| Sample Volume | 100 µL | [6] |

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the quantification of Olaparib in human plasma.[1]

Materials:

-

Human plasma samples

-

Olaparib calibration standards and QC samples

-

Deuterated Olaparib ([2H8]-Olaparib) internal standard (IS) working solution (e.g., 10 ng/mL in ethyl acetate)

-

Ethyl acetate (HPLC grade)

-

Water/Acetonitrile (50/50, v/v) reconstitution solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Thaw frozen plasma samples, standards, and QCs on wet ice.

-

Vortex each tube to ensure homogeneity.

-

Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.

-

Add 1 mL of ethyl acetate containing the deuterated Olaparib internal standard.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,200 rpm for 10 minutes.[1]

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue with 100 µL of the water/acetonitrile solution.[1]

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

This protocol is a simple and rapid method for plasma sample preparation.[4]

Materials:

-

Human plasma samples

-

Olaparib calibration standards and QC samples

-

Deuterated Olaparib internal standard (IS) working solution in acetonitrile

-

Acetonitrile (HPLC grade), chilled

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples, standards, and QCs at room temperature.

-

Vortex each tube for 10 seconds.

-

Pipette 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.

-

Add 250 µL of chilled acetonitrile containing the deuterated Olaparib internal standard.[4]

-

Vortex the mixture vigorously for 10 seconds.

-

Centrifuge at 16,200 RCF for 10 minutes at 4°C.[4]

-

Carefully transfer a portion of the clear supernatant to an autosampler vial.

-

Inject an aliquot directly into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes Oasis PRiME HLB cartridges, which offer a simplified 3-step SPE procedure.[6][7]

Materials:

-

Human plasma samples

-

Olaparib calibration standards and QC samples

-

Deuterated Olaparib internal standard (IS) working solution

-

Oasis PRiME HLB µElution Plate or cartridges

-

4% Phosphoric acid in water

-

5% Methanol in water

-

90:10 Acetonitrile:Methanol (v/v) elution solvent

-

Vortex mixer

-

Centrifuge (for initial sample prep if needed)

-

SPE manifold

Procedure:

-

Thaw frozen plasma samples, standards, and QCs.

-

Spike 100 µL of plasma with the deuterated Olaparib internal standard.

-

Dilute the plasma sample 1:1 with 4% phosphoric acid in water.

-

Load: Directly load the diluted sample onto the Oasis PRiME HLB sorbent.

-

Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove interferences.

-

Elute: Elute Olaparib and the internal standard with 2 x 25 µL of 90:10 acetonitrile:methanol.

-

The eluate can be directly injected into the LC-MS/MS system, or diluted if necessary.

Method Selection Considerations

-

Liquid-Liquid Extraction (LLE) generally provides clean extracts and high recovery but is more time-consuming due to the evaporation and reconstitution steps.

-

Protein Precipitation (PPT) is the simplest and fastest method, making it suitable for high-throughput analysis. However, it may result in less clean extracts and potential matrix effects.

-

Solid-Phase Extraction (SPE) offers a good balance between sample cleanup, recovery, and throughput. Modern SPE sorbents like Oasis PRiME HLB allow for simplified protocols, reducing solvent consumption and processing time.[7]

The choice of the most appropriate sample preparation technique will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. All three methods have been successfully applied to the analysis of Olaparib in plasma.[1][4][8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. preprints.org [preprints.org]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

Application Note: Utilizing Olaparib-d8 for Preclinical Pharmacokinetic Studies

References

- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 3. targetedonc.com [targetedonc.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ashdin.com [ashdin.com]

- 10. researchgate.net [researchgate.net]

- 11. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase I, dose‐finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Olaparib and Olaparib-d8 Detection by Mass Spectrometry

This document provides detailed methodologies for the quantitative analysis of Olaparib and its deuterated internal standard, Olaparib-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals working on the bioanalysis of this PARP inhibitor.

Introduction

Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] Accurate and sensitive quantification of Olaparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2][3][4] This application note describes a robust LC-MS/MS method for the determination of Olaparib, utilizing this compound as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma, cells, and tissues.

2.1.1. Plasma Samples: Protein Precipitation

This is a simple and rapid method suitable for high-throughput analysis.[5]

-

To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (this compound).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 17,864 x g for 10 minutes.[6]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.2. Plasma Samples: Liquid-Liquid Extraction

This method offers cleaner extracts compared to protein precipitation.[2]

-

To 100 µL of plasma sample, add the internal standard (this compound).

-

Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.[7]

-

Centrifuge at 13,000 rpm for 10 minutes.[7]

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject into the LC-MS/MS system.

2.1.3. Cellular and Tissue Samples

-

Homogenize tissue samples in an appropriate buffer (e.g., 20 mM ammonium acetate).[7]

-

For cell pellets or tissue homogenates, perform protein precipitation with acetonitrile as described for plasma samples.[1][6]

-

Alternatively, for cleaner samples, a liquid-liquid extraction with ethyl acetate can be employed after sample dilution with a pH 9 buffer solution.[6]

Liquid Chromatography

Chromatographic separation is essential to resolve Olaparib and this compound from matrix components.

-

Column: A C18 reversed-phase column is commonly used, such as a Phenomenex Gemini C18 (2.1 x 150 mm, 3 µm) or a Waters UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm).[6][8][9]

-

Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.[6][8]

-

Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. For example, a linear gradient from 5% to 100% B over 4 minutes.[6][8]

-

Injection Volume: 20 µL.[6]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for the detection of Olaparib and this compound.[5][6][8]

Data Presentation

The following tables summarize the key quantitative parameters for the mass spectrometric detection of Olaparib and this compound.

Table 1: Mass Spectrometer Settings

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6][8] |

| Capillary Voltage | 5.5 kV[8] |

| Desolvation Gas | Nitrogen[6] |

| Desolvation Gas Pressure | 40 psi[6] |

| Capillary Temperature | 550 °C[6] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Olaparib | 435.4 | 367.7 | 28[6][8] |

| Olaparib | 435.4 | 281.3 | 28[6] |

| Olaparib | 435.22 | 366.96 | Not Specified |